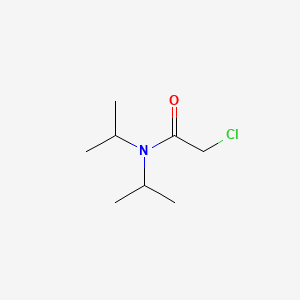

2-chloro-N,N-diisopropylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54819. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQZQZNYTZXXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224839 | |

| Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-66-9 | |

| Record name | 2-Chloro-N,N-bis(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7403-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7403-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7403-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-bis(propan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Covalent Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N,N-diisopropylacetamide

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent chemistry has enabled the development of highly potent and selective therapeutics. Central to this strategy is the "electrophilic warhead," a reactive moiety capable of forming a stable, covalent bond with a target biomolecule. This compound, a member of the α-haloacetamide class, represents a cornerstone reagent in this field. Its utility extends far beyond that of a simple synthetic intermediate; it is a precisely engineered tool for researchers aiming to achieve irreversible inhibition of protein function.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into the mechanistic principles that govern its function and present field-proven protocols and workflows. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the power of targeted covalent modification.

Section 1: Core Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. This compound is a solid at room temperature, characterized by the presence of a reactive chloromethyl group adjacent to a sterically hindered amide.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N,N-bis(propan-2-yl)acetamide | [1] |

| Synonyms | N,N-Diisopropylchloroacetamide, 2-chloro-N,N-di(propan-2-yl)acetamide | [1] |

| CAS Number | 7403-66-9 | [1] |

| Molecular Formula | C₈H₁₆ClNO | [1] |

| Molecular Weight | 177.67 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | CPQZQZNYTZXXBB-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Purification

The most reliable and common method for preparing this compound is through the nucleophilic acyl substitution of chloroacetyl chloride with diisopropylamine.[2] This reaction, while straightforward, requires careful control of conditions to ensure high yield and purity.

Expertise in Practice: Causality of Experimental Choices

-

Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane (DCM) or toluene is critical. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, leading to the formation of chloroacetic acid and significantly reducing the yield of the desired product.

-

Tertiary Amine Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is added as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the diisopropylamine starting material, rendering it non-nucleophilic and halting the reaction. TEA neutralizes the HCl to form triethylammonium chloride, a salt that often precipitates and can be easily removed by filtration.

-

Low-Temperature Control: The reaction is typically initiated at 0°C. This is a crucial control measure. The acylation is highly exothermic, and uncontrolled temperature increases can lead to side reactions and the formation of impurities. Maintaining a low temperature ensures a smooth, controlled reaction rate.

Detailed Experimental Protocol

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add diisopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of amine).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~4.1-4.3 ppm (s, 2H): -C(=O)CH₂ Clδ ~3.5-4.0 ppm (m, 2H): -N(CH (CH₃)₂)₂δ ~1.2-1.4 ppm (d, 12H): -N(CH(CH₃ )₂)₂ | The methylene protons (CH₂Cl) are deshielded by both the adjacent carbonyl and the highly electronegative chlorine atom. The isopropyl methine protons (CH) are split by the methyl groups. The twelve isopropyl methyl protons will appear as a characteristic doublet. |

| ¹³C NMR | δ ~165-168 ppm: C =Oδ ~48-50 ppm: -N(C H(CH₃)₂)₂δ ~40-42 ppm: -C H₂Clδ ~20-22 ppm: -N(CH(C H₃)₂)₂ | The carbonyl carbon is the most downfield signal. The chemical shifts of the CH₂Cl and isopropyl CH carbons are key identifiers. |

| FT-IR | ν ~1650-1670 cm⁻¹ (strong): C=O stretch (amide)ν ~650-800 cm⁻¹ (strong): C-Cl stretch | The strong amide carbonyl stretch is a dominant feature. The C-Cl stretch appears in the fingerprint region. |

| Mass Spec (EI) | [M]+• at m/z 177/179: Molecular ion peak with ~3:1 isotopic pattern.Key Fragment at m/z 100: [M - CH₂Cl]+• | The presence of chlorine results in a characteristic M+2 peak (¹³C vs ³⁷Cl isotope) with an intensity ratio of approximately 3:1. A common fragmentation pathway is the alpha-cleavage of the C-C bond next to the carbonyl, losing the chloromethyl radical. |

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

The Electrophilic Warhead: An Sₙ2 Mechanism

The primary reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).[1] A nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the electrophilic methylene carbon (CH₂Cl), displacing the chloride ion in a single, concerted step. This forms a stable thioether bond, resulting in irreversible covalent modification of the target.[1][7]

Caption: Sₙ2 reaction of a nucleophile (Nu⁻) with this compound.

The steric bulk provided by the two isopropyl groups on the nitrogen atom does not significantly hinder the approach of a nucleophile to the reactive CH₂Cl center. However, it can influence the overall conformation and binding orientation of the molecule within a constrained environment like a protein's active site.

Section 5: Applications in Drug Discovery and Chemical Biology

The α-chloroacetamide moiety is a privileged electrophile for designing Targeted Covalent Inhibitors (TCIs).[8] TCIs offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[8]

Workflow: Covalent Fragment Screening

This compound can be used as a reactive fragment or incorporated into larger molecules for covalent fragment-based ligand discovery (FBLD). A typical workflow involves screening for covalent modification of a target protein, often a cysteine-containing enzyme.

-

Incubation: The target protein is incubated with the chloroacetamide-containing compound at a defined concentration and for a specific time under physiological buffer conditions.

-

Activity Assay: A functional assay is performed to measure the loss of protein activity, indicating successful inhibition.

-

Mass Spectrometry Confirmation: Intact protein mass spectrometry is used to confirm covalent modification. A mass increase corresponding to the molecular weight of the bound fragment (minus HCl) is a definitive indicator of covalent bond formation.

-

Site of Modification Analysis: To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The modified peptide is identified by its unique mass, and MS/MS sequencing pinpoints the exact site of attachment.[9]

Caption: Experimental workflow for identifying and validating a covalent inhibitor.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar α-chloroacetamides strongly suggest that it should be handled as a hazardous compound.[10][11]

-

Hazard Profile (by analogy): Assumed to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[11] It is expected to cause skin irritation and serious eye damage and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple reagent; it is a potent tool for chemical biologists and medicinal chemists. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, makes it an ideal electrophilic warhead for the design of targeted covalent inhibitors. By understanding its synthesis, reactivity, and analytical characteristics, researchers can effectively employ this compound to probe biological systems and develop next-generation therapeutics with lasting efficacy.

References

-

Grabrijan, K., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114752. [Link]

-

Adachi, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin, 68(11), 1108-1113. [Link]

-

Fier, P. S., & Maloney, K. M. (2017). A Simple and Safe Continuous-Flow Procedure for the Synthesis of Chloroacetyl Chloride. Organic Process Research & Development, 21(1), 102-105. (Note: This reference describes the synthesis of a key reagent, chloroacetyl chloride, which is then used in reactions like the one described in reference[2])

-

Fehrentz, T., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 554(3), 375-378. [Link]

-

PubChem. 2-chloro-N,N-dipropylacetamide. [Link]

-

PubChem. N,N-Diisopropylacetamide. [Link]

-

PubChem. 2-chloro-N,N-dimethylacetamide. [Link]

-

NIST. Acetamide, N,N-bis(1-methylethyl)-. [Link]

-

NIST. Mass Spectrum data for Acetamide, N,N-bis(1-methylethyl)-. [Link]

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N,N-Diisopropylacetamide | C8H17NO | CID 69797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]

- 6. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]

- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-chloro-N,N-dipropylacetamide | C8H16ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-chloro-N,N-diisopropylacetamide (CAS No. 7403-66-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N,N-diisopropylacetamide, identified by the CAS number 7403-66-9, is a halogenated amide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive chloroacetyl group and sterically hindered isopropyl moieties on the nitrogen atom, imparts unique chemical properties that are of interest in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and handling, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a solid compound with the molecular formula C₈H₁₆ClNO and a molecular weight of approximately 177.67 g/mol .[1]

| Property | Value | Source |

| CAS Number | 7403-66-9 | [1] |

| Molecular Formula | C₈H₁₆ClNO | [1] |

| Molecular Weight | 177.67 g/mol | [1] |

| Physical Form | Solid | [1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the chloroacetylation of diisopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diisopropylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable amide bond.

A crucial aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to the reaction mixture to act as an acid scavenger.

Diagram of the Nucleophilic Acyl Substitution Mechanism:

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in an appropriate anhydrous solvent such as dichloromethane or toluene.

-

Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture. The base will neutralize the HCl produced during the reaction.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermic reaction.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel.

-

Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Synthesis

N-substituted chloroacetamides are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes this compound a potentially useful building block for the synthesis of more complex molecules with biological activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, the hazard profile can be inferred from analogous compounds like 2-chloro-N,N-dimethylacetamide and 2-chloro-N,N-diethylacetamide.

Potential Hazards:

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Diagram of Laboratory Safety Workflow:

Caption: Recommended safety workflow for handling chloroacetamide reagents.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. Its synthesis, based on the well-established chloroacetylation of secondary amines, is straightforward, although care must be taken to manage the reaction conditions, particularly given the steric bulk of the isopropyl groups. Due to its potential hazards, appropriate safety precautions must be strictly followed during its handling and disposal. Further research into the specific applications and reaction optimization of this compound will undoubtedly expand its utility for the scientific community.

References

Sources

2-chloro-N,N-diisopropylacetamide molecular weight

An In-Depth Technical Guide to 2-chloro-N,N-diisopropylacetamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted α-haloamide, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. Its chemical structure, featuring a reactive carbon-chlorine bond adjacent to a sterically hindered amide group, makes it a valuable building block for introducing the N,N-diisopropylacetamido moiety into a wide range of molecules. The bulky isopropyl groups provide significant steric hindrance, which can influence reaction pathways and impart unique solubility and stability characteristics to the final products.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, a discussion of its applications as a synthetic intermediate, and essential safety and handling information. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both practical utility and a deeper understanding of the compound's chemical behavior.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 177.67 g/mol | [1][2] |

| Chemical Formula | C₈H₁₆ClNO | [1][2] |

| CAS Number | 7403-66-9 | [1][2][3] |

| Appearance | Solid | [1][2] |

| InChI Key | CPQZQZNYTZXXBB-UHFFFAOYSA-N | [1][2] |

| Synonyms | N,N-Diisopropylchloroacetamide, 2-chloro-N,N-di(propan-2-yl)acetamide, N-(Chloroacetyl)diisopropylamine | [1][2] |

Synthesis and Mechanism

The most reliable and common method for preparing this compound is through the nucleophilic acyl substitution of chloroacetyl chloride with N,N-diisopropylamine.[3] This reaction is efficient and scalable, making it suitable for both laboratory and pilot-plant production.

Reaction Principle

The synthesis operates on a straightforward principle: the lone pair of electrons on the nitrogen atom of N,N-diisopropylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A non-nucleophilic tertiary amine base, such as triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diisopropylamine reactant and driving the reaction to completion.[3] Conducting the reaction at reduced temperatures is essential to control the exotherm and minimize the formation of potential side products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where each step includes its scientific justification.

Materials and Reagents:

-

N,N-Diisopropylamine

-

Chloroacetyl chloride

-

Triethylamine (freshly distilled)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent moisture from entering the reaction. Water would readily hydrolyze the highly reactive chloroacetyl chloride, reducing yield and purity.[3] Triethylamine is added to neutralize the HCl byproduct as it forms.[3]

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: The acylation reaction is exothermic. Cooling the mixture controls the reaction rate, preventing thermal decomposition and the formation of undesired side products.[3]

-

-

Addition of Chloroacetyl Chloride: Dilute chloroacetyl chloride (1.05 eq) with anhydrous dichloromethane in the addition funnel. Add the solution dropwise to the stirring amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction. A slight excess of the acid chloride ensures the complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a vital in-process control to confirm the disappearance of the starting material before proceeding to the workup.

-

-

Aqueous Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The water quench hydrolyzes any remaining chloroacetyl chloride. The HCl wash removes excess triethylamine and diisopropylamine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water with a drying agent is essential before solvent evaporation to obtain a pure, dry product.

-

-

Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization or column chromatography.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its function as an electrophilic building block. The chlorine atom is readily displaced by a variety of nucleophiles in classic S_N2 reactions, providing a robust method for introducing the diisopropylacetamido group.

Core Reactivity: Nucleophilic Substitution

The compound's reactivity is dominated by the electrophilic nature of the α-carbon. Nucleophiles such as amines, alcohols, thiols, and carbanions can efficiently displace the chloride ion, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is the foundation of its use in constructing more complex molecular architectures. For instance, it has been used in the synthesis of amide calix[4]pyrrole macrocycles and other complex organic structures.[5]

General Workflow for Nucleophilic Substitution

Caption: General workflow for S_N2 reactions using the title compound.

Protocol: General Procedure for N-Alkylation of an Amine

This protocol illustrates a typical application of this compound as an alkylating agent.

-

Setup: To a solution of the primary or secondary amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the S_N2 mechanism. The base is required to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HCl produced.

-

-

Addition: Add a solution of this compound (1.1 eq) in the same solvent to the mixture.

-

Causality: A small excess of the alkylating agent helps ensure the complete consumption of the starting amine.

-

-

Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the completion of the reaction.

-

Causality: Heating increases the reaction rate, especially if the nucleophile is weak or sterically hindered.

-

-

Workup and Purification: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude residue can then be purified using standard techniques such as extraction followed by column chromatography to yield the pure N-alkylated product.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound should always be consulted, the hazards can be inferred from structurally similar compounds. Chloroacetamides are generally classified as hazardous.[6][7]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8][9]

-

Handling: Avoid inhalation of dust or vapors.[9] Prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9]

Crucial Note: This safety information is a guideline. The user is REQUIRED to obtain and review the material-specific Safety Data Sheet (SDS) from the supplier before any handling or use.[7][8][9]

Conclusion

This compound is a highly valuable and functionalized chemical intermediate. Its straightforward synthesis and predictable reactivity make it an excellent choice for introducing a sterically demanding N,N-diisopropylacetamido group into target molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of its properties, synthesis, and handling provides a powerful tool for the construction of complex and potentially bioactive compounds.

References

- This compound | CymitQuimica.

- This compound | 7403-66-9 | Benchchem.

- 2-chloro-N,N-dipropylacetamide | C8H16ClNO | CID 219647 - PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- This compound - CymitQuimica (German).

- 2-Chloro-N,N-diethylacetamide 97 2315-36-8 - Sigma-Aldrich.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 7403-66-9 | Benchchem [benchchem.com]

- 4. 2-CHLORO-N,N-DIISOPROPYL-ACETAMIDE [chemicalbook.com]

- 5. 2-Chloro-N,N-diethylacetamide 97 2315-36-8 [sigmaaldrich.com]

- 6. 2-chloro-N,N-dipropylacetamide | C8H16ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

2-chloro-N,N-diisopropylacetamide synthesis

An In-Depth Technical Guide to the Synthesis of 2-chloro-N,N-diisopropylacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The methodologies described herein are grounded in established chemical principles, prioritizing safety, efficiency, and reproducibility.

Introduction and Significance

This compound (CAS No. 7403-66-9) is a substituted chloroacetamide derivative.[1] Chloroacetamides are valuable synthetic intermediates primarily because the α-chloro group is a reactive site, readily displaced by various nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a versatile building block in medicinal chemistry and process development.[2] Its derivatives are explored for a range of bioactivities, including use as herbicides and antimicrobial agents.[2][3] The diisopropylamino moiety provides significant steric hindrance, which can influence the compound's reactivity and the pharmacological profile of its downstream products.

Core Synthesis: Chloroacetylation of Diisopropylamine

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between diisopropylamine and chloroacetyl chloride.[4] This approach is efficient and scalable, forming the basis of both laboratory and industrial production.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[2]

-

Nucleophilic Attack: The nitrogen atom of diisopropylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The steric bulk of the two isopropyl groups on the amine moderates its nucleophilicity but does not prevent the reaction.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

-

Acid Neutralization: A crucial byproduct of this reaction is hydrochloric acid (HCl). The HCl readily reacts with the starting diisopropylamine to form diisopropylammonium chloride, a salt that is non-nucleophilic and would halt the reaction. To prevent this, an acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine, is added to the reaction mixture.[4] Triethylamine neutralizes the HCl as it forms, allowing the primary reaction to proceed to completion.

The choice of reaction conditions is paramount for success:

-

Solvent: Anhydrous aprotic solvents such as dichloromethane or toluene are essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the yield.[4]

-

Temperature: The reaction is exothermic and is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate, minimize potential side reactions, and ensure safety.[4]

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

-

Diisopropylamine (1.0 eq.)

-

Chloroacetyl chloride (1.0 eq.)

-

Triethylamine (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1 M Hydrochloric Acid (aq.)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (1.0 eq.) and anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 eq.) to the solution.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Substrate Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 1 M HCl (to remove excess amines), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Parameter | Expected Result for this compound |

| Formula | Molecular Formula | C₈H₁₆ClNO[1] |

| Molecular Weight | Monoisotopic Mass | 177.09 g/mol |

| Appearance | Physical State | Solid[1][5] |

| ¹H NMR | Chemical Shift (δ) | Expected signals for isopropyl protons (septet and doublet) and a singlet for the α-chloro methylene protons (CH₂Cl). |

| ¹³C NMR | Chemical Shift (δ) | Expected signals for the carbonyl carbon, the α-chloro methylene carbon, and the carbons of the isopropyl groups. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the tertiary amide. C-Cl stretch typically observed in the 785-540 cm⁻¹ region.[3] |

| Mass Spectrometry | m/z | The mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, indicative of the presence of one chlorine atom. |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch.

Critical Safety Considerations

Both chloroacetyl chloride and diisopropylamine are hazardous materials requiring strict safety protocols. All operations must be conducted inside a certified chemical fume hood by trained personnel.

| Reagent | Hazards | Handling Precautions & PPE | First Aid Measures |

| Chloroacetyl Chloride | Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled or in contact with skin, reacts violently with water, lachrymator.[6][7][8][9] | Use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[7][9] Keep away from water and moisture.[6][7] | Skin: Immediately flush with plenty of water for at least 15 minutes.[7] Eyes: Rinse cautiously with water for several minutes.[6] Inhalation: Move person to fresh air.[6] Seek immediate medical attention in all cases of exposure. |

| Diisopropylamine | Flammable liquid and vapor, corrosive, causes skin and eye irritation. Harmful if swallowed or inhaled. | Use in a well-ventilated fume hood away from ignition sources. Wear chemical-resistant gloves, a lab coat, and safety goggles. | Skin/Eyes: Flush with copious amounts of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. |

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, labeled container.

Conclusion

The synthesis of this compound via the chloroacetylation of diisopropylamine is a robust and well-established procedure. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications. Careful control of reaction conditions and thorough purification and characterization are key to obtaining a high-purity product suitable for demanding applications in drug discovery and development.

References

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website. [Link]

-

Pawar, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 1(2). [Link]

-

PubChem. (n.d.). N,N-Diisopropylacetamide. Retrieved from PubChem website. [Link]

-

ChemSynthesis. (2025, May 20). N,N-diisopropylacetamide. Retrieved from ChemSynthesis website. [Link]

-

Organic Syntheses Procedure. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from Organic Syntheses website. [Link]

-

PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Retrieved from PrepChem.com website. [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-chloro-N-(1-methylethyl)acetamide. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from PubChem website. [Link]

- Google Patents. (n.d.). US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid.

-

ResearchGate. (n.d.). Results on Reaction of Chloroethane with Diisopropylamine. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1). Retrieved from PubChem website. [Link]

-

PubChemLite. (n.d.). N,n-diisopropylacetamide (C8H17NO). Retrieved from PubChemLite website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Understanding the Properties and Uses of 2-Chloro-N,N-diethylacetamide. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

-

NIST WebBook. (n.d.). Acetamide, N,N-bis(1-methylethyl)-. Retrieved from NIST website. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpsr.info [ijpsr.info]

- 4. This compound | 7403-66-9 | Benchchem [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lobachemie.com [lobachemie.com]

- 7. kscl.co.in [kscl.co.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-chloro-N,N-diisopropylacetamide

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-chloro-N,N-diisopropylacetamide (CAS No. 7403-66-9). Recognizing the limited availability of published experimental data for this specific compound, this document focuses on delivering field-proven, standardized methodologies for its characterization. The protocols detailed herein are designed to equip researchers with the necessary tools to determine critical physical parameters such as melting point, density, and solubility, and to perform essential spectroscopic analysis. This guide is structured to uphold the highest standards of scientific integrity, providing not just procedural steps but also the underlying principles and rationale, enabling robust and reproducible data generation for research and development applications.

Compound Identification and Overview

This compound is a halogenated amide. Accurate identification is paramount to avoid confusion with structurally similar compounds, such as the herbicide Propachlor (2-chloro-N-isopropylacetanilide). The definitive identifiers for the target compound are provided in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | CymitQuimica[1] |

| CAS Number | 7403-66-9 | CymitQuimica[1] |

| Molecular Formula | C₈H₁₆ClNO | CymitQuimica[1] |

| Molecular Weight | 177.67 g/mol | CymitQuimica[1] |

| Synonyms | N,N-Diisopropylchloroacetamide, N-(Chloroacetyl)diisopropylamine, 2-chloro-N,N-bis(propan-2-yl)acetamide | CymitQuimica[1] |

Summary of Known Physical Properties

As of the date of this guide, specific experimental values for many of the core physical properties of this compound are not widely available in peer-reviewed literature or major chemical databases. The information that is available is summarized below. The subsequent sections provide detailed protocols for the experimental determination of these properties.

| Physical Property | Value | Source(s) |

| Physical State | Solid | CymitQuimica[1] |

| Storage Temperature | 2-8°C (Recommended) | BLD Pharm[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | CAS Common Chemistry[3] |

| Density | Data not available | |

| Aqueous Solubility | Likely low, due to hydrophobic isopropyl groups | CymitQuimica[4] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating experimental protocols for characterizing the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5] This protocol employs the capillary method using a digital melting point apparatus (e.g., Mel-Temp).[5]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind a small amount using a mortar and pestle.[5]

-

Dip the open end of a glass capillary tube into the powdered sample. A small amount of solid (1-2 mm high) should enter the tube.[6]

-

Tap the closed end of the capillary on a hard surface to tightly pack the solid at the bottom.[7]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time and establishes the temperature region of interest.[5][6]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5]

-

Accurate Measurement: Insert a new sample capillary. Set a slow heating rate of 1-2°C per minute.[7]

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).[8]

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in duplicate or triplicate to ensure consistency.

-

Causality and Trustworthiness: The slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[5] Reporting a sharp, reproducible melting range validates the purity of the sample.

Caption: Workflow for Melting Point Determination.

Density Determination for a Solid

Principle: Density, an intrinsic physical property, is the ratio of a substance's mass to its volume. For an irregularly shaped solid, volume can be accurately determined by the liquid displacement method, based on Archimedes' principle.[9][10] This protocol assumes the solid is insoluble in the displacement liquid (e.g., water or an inert solvent like isopropanol if solubility in water is a concern).

Methodology:

-

Mass Measurement:

-

Using an analytical balance, accurately weigh a sample of this compound (e.g., 100-500 mg). Record this mass as m.[10]

-

-

Volume Measurement by Displacement:

-

Add a known volume of a suitable, non-reactive liquid (e.g., water) to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume as V₁.[11]

-

Carefully tilt the graduated cylinder and gently slide the weighed solid sample into the liquid, ensuring no splashing occurs.[11]

-

Gently swirl or tap the cylinder to dislodge any air bubbles adhering to the solid's surface.[12]

-

Read the new volume from the meniscus. Record this final volume as V₂.[10]

-

The volume of the solid sample (V_solid) is calculated as V₂ - V₁.[13]

-

-

Density Calculation:

-

Calculate the density (ρ) using the formula: ρ = m / (V₂ - V₁) .

-

Report the density in g/cm³ or g/mL, noting the temperature at which the measurement was made.

-

Causality and Trustworthiness: The accuracy of this method hinges on the precise measurement of mass and volume. Using an analytical balance provides high-precision mass data. The key to trustworthy volume measurement is the complete submersion of the solid and the removal of all air bubbles, which would otherwise lead to an artificially high volume reading and an underestimated density.[12]

Caption: Workflow for Solid Density Determination.

Solubility Characterization

Principle: Solubility provides critical information for reaction setup, purification, and formulation. A systematic approach involves testing the compound in a series of solvents of varying polarity and pH to classify it based on its functional groups.[14]

Methodology:

-

General Procedure:

-

Place a small, measured amount of this compound (e.g., 25 mg) into a small test tube.[15]

-

Add the test solvent (e.g., 0.75 mL) in small portions (e.g., 0.25 mL at a time).[15]

-

After each addition, shake the tube vigorously for 10-20 seconds.[15]

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if ~25 mg dissolves in 0.75 mL of solvent.

-

-

Solvent Series Testing:

-

Test 1: Water. If soluble, test the solution with litmus or pH paper to determine if it's acidic, basic, or neutral.[14]

-

Test 2: Diethyl Ether. A non-polar aprotic solvent.

-

Test 3 (if water-insoluble): 5% HCl (aq). Solubility indicates the presence of a basic functional group (e.g., an amine, though not expected for this amide).[14]

-

Test 4 (if water-insoluble): 5% NaOH (aq). Solubility indicates an acidic functional group.[14]

-

Test 5 (if NaOH-soluble): 5% NaHCO₃ (aq). If soluble in NaOH but insoluble in the weaker base NaHCO₃, it suggests a weakly acidic group. If soluble in both, it indicates a strongly acidic group (e.g., a carboxylic acid).[14]

-

Test 6 (if insoluble in all above): Concentrated H₂SO₄. Solubility (often accompanied by a color change or heat) indicates the presence of neutral compounds with heteroatoms (like amides) that can be protonated by the strong acid.[16]

-

Causality and Trustworthiness: This hierarchical testing scheme provides a logical pathway to characterize the compound's acid-base properties and polarity. A positive result in an acidic or basic solution is due to the formation of a water-soluble salt.[16] This self-validating system ensures that results are cross-checked (e.g., a compound soluble in NaOH but not HCl cannot be a simple base).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 7403-66-9|this compound|BLD Pharm [bldpharm.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS 7403-66-9: 2-Chloro-N,N-bis(1-methylethyl)acetamide [cymitquimica.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. mt.com [mt.com]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. chm.uri.edu [chm.uri.edu]

- 13. wjec.co.uk [wjec.co.uk]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Solubility of 2-chloro-N,N-diisopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N,N-diisopropylacetamide, a key intermediate in various chemical syntheses. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from its synthetic methodologies, the physicochemical properties of structurally related compounds, and established principles of organic chemistry to provide a robust framework for understanding and experimentally determining its solubility. This document is intended to empower researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For a synthetic intermediate such as this compound, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: The choice of solvent is crucial for ensuring that reactants are in the appropriate phase for a chemical reaction to proceed efficiently.

-

Purification Processes: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: The preparation of analytical standards and samples for techniques like chromatography requires a thorough understanding of the analyte's solubility.[1][2][3]

This guide will delve into the predicted and experimentally determined solubility of this compound, providing both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ClNO | [4] |

| Molecular Weight | 177.67 g/mol | [4] |

| Appearance | Solid | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | N,N-Diisopropylchloroacetamide, N-(Chloroacetyl) diisopropylamine | [4] |

The structure of this compound, featuring a polar amide group and non-polar isopropyl and chloroalkyl groups, suggests a nuanced solubility profile. The presence of the amide functional group allows for hydrogen bonding, which can contribute to solubility in polar protic solvents. However, the bulky, non-polar isopropyl groups and the chlorinated alkyl chain will favor solubility in non-polar organic solvents.

Qualitative and Predicted Solubility Profile

The common synthesis of this compound involves the reaction of diisopropylamine with chloroacetyl chloride in an anhydrous organic solvent such as dichloromethane or toluene.[6] This strongly indicates that the compound is soluble in these types of non-polar, aprotic organic solvents.

Furthermore, considering structurally similar chloroacetamide herbicides, such as dimethenamid and alachlor, provides additional insight. Dimethenamid exhibits a water solubility of 1174 mg/L, while 2,4-D (a chlorinated phenoxyacetic acid herbicide) has a water solubility of 900 mg/L.[7][8][9][10] Based on these analogs, it is reasonable to predict that this compound will have low to moderate solubility in water.

Predicted Solubility Summary:

-

High Solubility: Non-polar aprotic solvents (e.g., dichloromethane, toluene, diethyl ether, ethyl acetate).

-

Moderate to Low Solubility: Polar aprotic solvents (e.g., acetone, acetonitrile).

-

Low Solubility: Polar protic solvents (e.g., water, ethanol, methanol).

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of definitive quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocols are designed to be self-validating and provide a clear path to generating reliable solubility data.

Workflow for Solubility Determination

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations in a table.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound (solid)

-

Chosen solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge and centrifuge tubes (or filtration apparatus with appropriate filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Carefully remove the container from the shaker/bath.

-

Allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at high speed to pellet the solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the supernatant from the solid.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

-

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.

Caption: General workflow for the purification of this compound by recrystallization.

A two-solvent system is often effective for recrystallization.[11] For this compound, a good starting point would be to dissolve it in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., toluene or dichloromethane) and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane or pentane) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[12][13][14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related chloroacetamides are known to be hazardous. It is prudent to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By synthesizing information from its chemical properties, synthetic routes, and data from analogous compounds, a predictive solubility profile has been established. Crucially, this guide offers detailed, actionable protocols for the experimental determination of its solubility and its purification by recrystallization. This information is intended to be a valuable resource for researchers and professionals, enabling them to handle and utilize this important chemical intermediate with greater efficiency and confidence.

References

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diisopropylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN1245375C - A kind of synthetic method of N,N-diisopropylethylenediamine.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(1-methylethyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.

-

PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

-

AERU. (n.d.). 2-chloro-N,N-diethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Dimethenamid. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Dimethenamid-P. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Quality Control of Pesticide Products. Retrieved from [Link]

-

Canadian Life Science. (n.d.). Pesticide Standards. Retrieved from [Link]

Sources

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. analytichem.com [analytichem.com]

- 3. lifescience.ca [lifescience.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. N,N-Diisopropylacetamide | C8H17NO | CID 69797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7403-66-9 | Benchchem [benchchem.com]

- 7. Dimethenamid | C12H18ClNO2S | CID 91744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 9. Dimethenamid-P | C12H18ClNO2S | CID 13633097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 11. Home Page [chem.ualberta.ca]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-chloro-N,N-diisopropylacetamide

Introduction

2-chloro-N,N-diisopropylacetamide, a member of the α-chloroacetamide family, is a versatile chemical intermediate with significant applications in organic synthesis and agrochemistry. Its reactivity is primarily dictated by the presence of a reactive carbon-chlorine bond adjacent to a carbonyl group, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7403-66-9 | [1] |

| Molecular Formula | C₈H₁₆ClNO | [1] |

| Molecular Weight | 177.67 g/mol | [2] |

| Appearance | Solid | [1] |

| InChI Key | CPQZQZNYTZXXBB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the nucleophilic acyl substitution reaction between diisopropylamine and chloroacetyl chloride.[3] This reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane or toluene, to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[3] A tertiary amine base, like triethylamine, is commonly employed to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[3]

The reaction proceeds via the nucleophilic attack of the nitrogen atom of diisopropylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion.[3] To optimize the reaction, it is generally carried out at low temperatures, between 0°C and room temperature, to control the exothermic nature of the reaction and minimize the formation of side products.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0°C using an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is the SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The electron-withdrawing nature of the adjacent carbonyl group and the electronegativity of the chlorine atom render the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7] The chlorine atom serves as a good leaving group, facilitating the substitution process.

General SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism for this compound.

Reactivity with Various Nucleophiles

A diverse array of nucleophiles can be employed to displace the chloride in this compound, leading to the formation of a variety of functionalized acetamide derivatives.

1. Oxygen Nucleophiles (O-Alkylation)

Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound in the presence of a base to form the corresponding ether derivatives. This reaction is a variation of the Williamson ether synthesis.

-

Example Reaction: Reaction with sodium phenoxide to yield 2-phenoxy-N,N-diisopropylacetamide.

2. Nitrogen Nucleophiles (N-Alkylation)

Primary and secondary amines, as well as ammonia and azide ions, are effective nitrogen nucleophiles for the substitution of the chlorine atom.[8] These reactions provide a convenient route to N-substituted glycine amide derivatives.

-

Example Reaction: Reaction with piperidine to form 2-(piperidin-1-yl)-N,N-diisopropylacetamide.

3. Sulfur Nucleophiles (S-Alkylation)

Thiolates and other sulfur-containing nucleophiles readily react with this compound to form thioethers.[4][5] This reactivity is particularly relevant in biological systems, where the herbicide propachlor (a related α-chloroacetamide) is known to react with glutathione.[9]

-

Example Reaction: Reaction with sodium thiophenoxide to yield 2-(phenylthio)-N,N-diisopropylacetamide.

4. Carbon Nucleophiles (C-Alkylation)

Carbanions, such as those derived from enolates and organometallic reagents, can also act as nucleophiles, enabling the formation of new carbon-carbon bonds.[8] These reactions are valuable for extending the carbon skeleton.

-

Example Reaction: Reaction with the enolate of diethyl malonate to produce a substituted malonic ester derivative.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution reactions of this compound are influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent: Polar aprotic solvents, such as DMSO, DMF, and acetone, are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[8]

-

Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions like elimination, although this is less common for this substrate.

-

Steric Hindrance: The bulky diisopropyl groups on the nitrogen atom can sterically hinder the approach of the nucleophile to the α-carbon to some extent, although the reactivity remains substantial.

Other Notable Reactions

Reduction

The chloro group in this compound can be reduced to a hydrogen atom using various reducing agents, such as sodium borohydride in the presence of a catalyst or catalytic hydrogenation. This reaction yields N,N-diisopropylacetamide.[10][11]

Hydrolysis

Under certain conditions, such as in the presence of strong acids or bases and heat, the amide bond in this compound can undergo hydrolysis to yield diisopropylamine and chloroacetic acid. The chloro group can also be hydrolyzed to a hydroxyl group, although this typically requires more forcing conditions.[9]

Applications in Agrochemicals: The Case of Propachlor

This compound is closely related to the herbicide propachlor, which is 2-chloro-N-isopropylacetanilide.[12] Propachlor was commercially introduced in 1965 and is effective against annual grasses and some broadleaf weeds.[9][12] The mode of action of α-chloroacetamide herbicides is believed to involve the inhibition of protein biosynthesis.[13] The reactivity of the α-chloro group is crucial for its herbicidal activity, as it allows the molecule to alkylate biological nucleophiles, such as sulfhydryl groups in enzymes and coenzymes.[9]

The metabolism of propachlor in plants and other organisms often involves conjugation with glutathione, a reaction that exemplifies the nucleophilic substitution of the chlorine atom by a biological sulfur nucleophile.[9]

Safety and Handling

This compound and related compounds should be handled with appropriate safety precautions. They are generally considered harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[2][14] Some chloroacetamides may also be respiratory irritants.[2][14] It is essential to use personal protective equipment, such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[14][15][16]

Conclusion